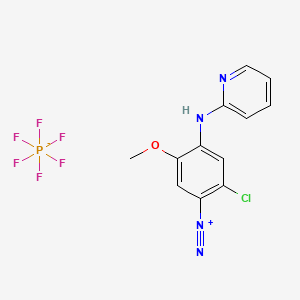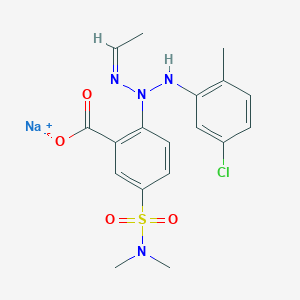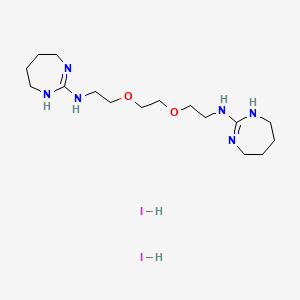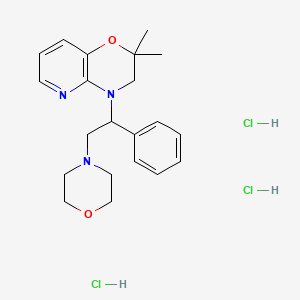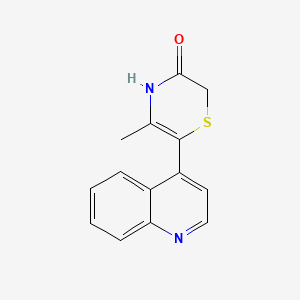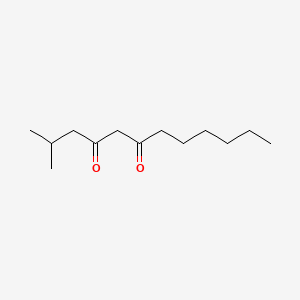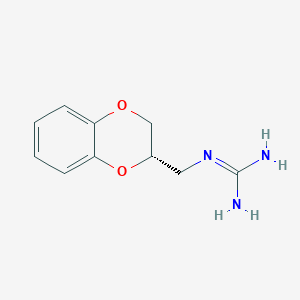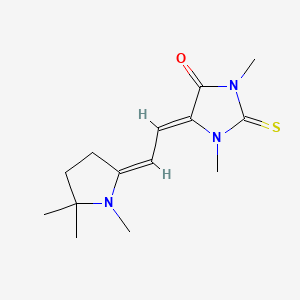
1,3-Dimethyl-2-thioxo-5-((1,5,5-trimethyl-2-pyrrolidinylidene)ethylidene)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple double bonds, five-membered rings, and sulfur-containing groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes and bases like potassium carbonate, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and imidazolidinone ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect cellular processes and pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-DIMETHYL-2-IMIDAZOLIDINONE: A related compound with similar structural features but lacking the sulfanylidene and pyrrolidinylidene groups.
1,3-DIMETHYL-6-SULFANYLIDENE-1,3,5-TRIAZINANE-2,4-DIONE: Another sulfur-containing compound with a different ring structure.
Uniqueness
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
81484-99-3 |
|---|---|
Fórmula molecular |
C14H21N3OS |
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
(5Z)-1,3-dimethyl-2-sulfanylidene-5-[(2E)-2-(1,5,5-trimethylpyrrolidin-2-ylidene)ethylidene]imidazolidin-4-one |
InChI |
InChI=1S/C14H21N3OS/c1-14(2)9-8-10(17(14)5)6-7-11-12(18)16(4)13(19)15(11)3/h6-7H,8-9H2,1-5H3/b10-6+,11-7- |
Clave InChI |
WEEOXMWVJALXHN-QZTBCQRESA-N |
SMILES isomérico |
CC1(CC/C(=C\C=C/2\C(=O)N(C(=S)N2C)C)/N1C)C |
SMILES canónico |
CC1(CCC(=CC=C2C(=O)N(C(=S)N2C)C)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



